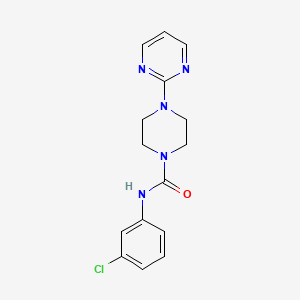
3-bromo-4-butoxy-5-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-butoxy-5-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, butoxy, and ethoxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-butoxy-5-ethoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of butoxy and ethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzamide ring. Subsequent reactions with butanol and ethanol under appropriate conditions introduce the butoxy and ethoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-butoxy-5-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-butoxy-5-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4-butoxy-5-ethoxybenzamide involves its interaction with specific molecular targets. The bromine, butoxy, and ethoxy groups contribute to its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-4-butoxybenzamide
- 3-bromo-5-ethoxybenzamide
- 4-butoxy-5-ethoxybenzamide
Uniqueness
3-bromo-4-butoxy-5-ethoxybenzamide is unique due to the specific combination of bromine, butoxy, and ethoxy groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-bromo-4-butoxy-5-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXQKTZAOFSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(2-hydroxyethylsulfanyl)-3-nitrophenyl]prop-2-enenitrile](/img/structure/B5403860.png)
![(4-ALLYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5403870.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)
![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(Allylsulfanyl)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5403913.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)

![1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-PHENYL-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5403945.png)
